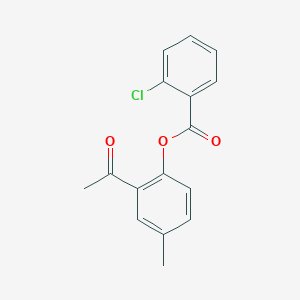![molecular formula C22H20N4O2 B241713 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile](/img/structure/B241713.png)
2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile, also known as CCDC, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the pyridine family and contains a malononitrile group, which has been found to have various biochemical and physiological effects. In
作用機序
The mechanism of action of 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has also been found to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2. 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has also been found to induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells. Additionally, 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has been found to have anti-tumor properties, which may make it useful in the treatment of cancer.
実験室実験の利点と制限
One advantage of using 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile in lab experiments is that it has been found to have a low toxicity profile. This means that it can be used at higher doses without causing harm to cells or tissues. Additionally, 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has been found to be stable in various solvents, which makes it easier to work with in lab experiments. One limitation of using 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile in lab experiments is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
将来の方向性
There are several future directions for research on 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Another area of research could focus on the identification of new targets for 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile, which could lead to the development of new treatments for various diseases. Additionally, research could focus on the development of new formulations of 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile that are more effective and have fewer side effects.
合成法
The synthesis method of 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile involves several steps. The first step is the preparation of 2-cyclopropyl-4,6-diethoxy-3-nitropyridine, which is achieved by reacting 3-chloro-2-cyclopropyl-4,6-diethoxypyridine with sodium nitrite and hydrochloric acid. The resulting compound is then reacted with 2,4-diethoxybenzaldehyde to form 2-cyclopropyl-4,6-diethoxy-3-(2,4-diethoxyphenyl)pyridine. This compound is then reacted with malononitrile and sodium ethoxide to form 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile.
科学的研究の応用
2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has been studied for its potential use in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile |
|---|---|
分子式 |
C22H20N4O2 |
分子量 |
372.4 g/mol |
IUPAC名 |
2-[3-cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-1H-pyridin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C22H20N4O2/c1-3-27-16-7-8-17(21(9-16)28-4-2)20-10-18(14-5-6-14)19(13-25)22(26-20)15(11-23)12-24/h7-10,14,26H,3-6H2,1-2H3 |
InChIキー |
BMMZMNFBEUGERZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C(=C(C#N)C#N)N2)C#N)C3CC3)OCC |
正規SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C(=C(C#N)C#N)N2)C#N)C3CC3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)


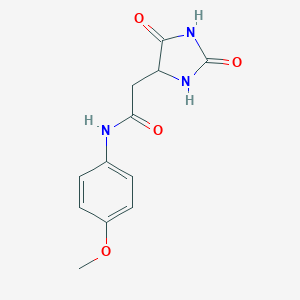

![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)
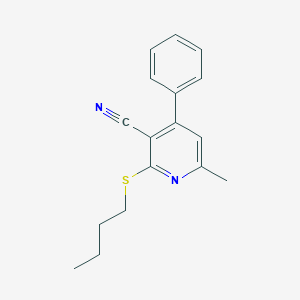
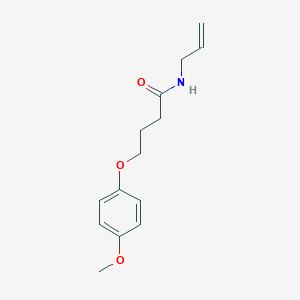

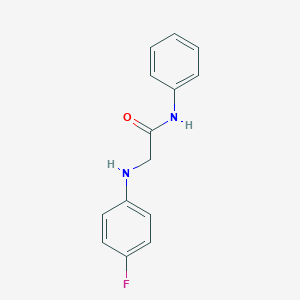
![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)
![2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid](/img/structure/B241661.png)
![1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine](/img/structure/B241664.png)
